![molecular formula C31H22ClN3O3S2 B11978974 (5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978974.png)
(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and a furan ring, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as the pyrazole and thiazolidinone derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolidinone derivatives in various chemical reactions.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound could be used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research, but its structural features suggest it could interact with proteins involved in inflammation, microbial growth, or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.
Pyrazole Derivatives: Compounds like celecoxib, which contain pyrazole rings, are used as anti-inflammatory drugs.
Furan Derivatives: Furan-containing compounds, such as nitrofurantoin, are used as antibiotics.
Uniqueness
What sets (5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one apart is its combination of these structural motifs, which may confer unique biological activities and chemical reactivity
Properties
Molecular Formula |
C31H22ClN3O3S2 |
---|---|
Molecular Weight |
584.1 g/mol |
IUPAC Name |
(5Z)-5-[[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H22ClN3O3S2/c32-27-11-5-4-7-22(27)20-38-25-14-12-21(13-15-25)29-23(18-35(33-29)24-8-2-1-3-9-24)17-28-30(36)34(31(39)40-28)19-26-10-6-16-37-26/h1-18H,19-20H2/b28-17- |
InChI Key |
BCKTULGZHDGCLS-QRQIAZFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)/C=C\5/C(=O)N(C(=S)S5)CC6=CC=CO6 |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C=C5C(=O)N(C(=S)S5)CC6=CC=CO6 |
Origin of Product |
United States |
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